2-Oxo-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridine-3-carboxylic acid
Description
2-Oxo-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridine-3-carboxylic acid is a pyridine derivative featuring a dihydropyridine core substituted with a pyridin-4-ylmethyl group at the 1-position and a carboxylic acid moiety at the 3-position. This compound is structurally related to bioactive molecules, particularly those targeting enzymes or receptors in medicinal chemistry. It is commercially available (e.g., listed in scientific catalogs with a molecular weight of 216.20 g/mol, though this value corresponds to a positional isomer) .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-oxo-1-(pyridin-4-ylmethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(12(16)17)2-1-7-14(11)8-9-3-5-13-6-4-9/h1-7H,8H2,(H,16,17) |
InChI Key |
DRIFXMYSPGMSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2-Oxo-5-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic Acid
- Structure : The pyridin-4-yl group is attached at the 5-position instead of the 1-position.
- Properties : Molecular weight is 216.20 g/mol, identical to the target compound, but the altered substitution pattern likely impacts electronic distribution and steric interactions. This positional isomer may exhibit distinct solubility or binding affinities due to the pyridine ring’s orientation .
2-Oxo-1-(pyridin-2-ylmethyl)-1,2-dihydropyridine-3-carboxylic Acid Hydrochloride
- Structure : Substituted with a pyridin-2-ylmethyl group at the 1-position and exists as a hydrochloride salt.
- Properties : The pyridin-2-yl group introduces different electronic effects (e.g., altered dipole moments) compared to the 4-isomer. The hydrochloride salt enhances aqueous solubility, making it more suitable for pharmacological studies .
Functional Group Modifications
1-[3-(Hexyloxy)benzyl]-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (ZYL)
- Structure : Features a 3-(hexyloxy)benzyl group at the 1-position and a hydroxyl group at the 4-position.
- The hydroxyl group adds hydrogen-bonding capability, which could improve target binding. This compound is documented in the Protein Data Bank (PDB), suggesting use in structural biology or ligand-receptor studies .
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
- Structure : Substituted with a furan-2-yl group at the 6-position.
Structural and Functional Analysis
Key Differences and Implications
Substituent Position :
- The 1-[(pyridin-4-yl)methyl] group in the target compound vs. 5-(pyridin-4-yl) in its isomer creates distinct steric environments. For example, the 1-position substitution may hinder rotational freedom, affecting binding pocket interactions.
Functional Groups :
- Carboxylic acid at the 3-position is conserved across analogs, suggesting its critical role in acidity or hydrogen-bond interactions.
- Hydroxyl (ZYL) or halogen (e.g., in patent compounds like EP 4 374 877 A2 ) modifications alter polarity and reactivity.
Salt Forms :
- Hydrochloride derivatives (e.g., ) improve solubility, a key factor in bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
